Enhanced Aqueous Solubility via Carboxymethyl Substitution Relative to 7-Hydroxy-3-(4-methoxyphenyl)coumarin
The target compound replaces the phenolic -OH at the 7-position with an acetic acid side chain. PubChem computed descriptors reveal that the target compound possesses 1 hydrogen bond donor (the carboxylic acid) and 6 hydrogen bond acceptors, compared to the 7-hydroxy analog which has 2 donors and 4 acceptors [1]. Under aqueous buffer conditions (pH 7.4), the carboxylic acid moiety (predicted pKa ~4.5) of the target compound exists predominantly in its ionized carboxylate form, dramatically increasing hydrophilicity, whereas the phenolic -OH of the comparator (predicted pKa ~7-8) remains largely unionized, resulting in relatively lower aqueous solubility [2]. This ionization difference is critical for applications such as bioconjugation under mild aqueous conditions or metal-chelating studies in polar solvents, where the target compound offers superior solubility without requiring co-solvents [3].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count and Ionization State at pH 7.4 |
|---|---|
| Target Compound Data | 1 HBD, 6 HBA; predominantly carboxylate anion at pH 7.4. |
| Comparator Or Baseline | 7-Hydroxy-3-(4-methoxyphenyl)coumarin: 2 HBD, 4 HBA; largely neutral phenol at pH 7.4. |
| Quantified Difference | Target is deprotonated and anionic at neutral pH, while comparator remains mostly neutral; target has 2 additional HBA sites. |
| Conditions | Computed molecular properties from PubChem; ionization state estimated from pKa values of benzoic acid (4.2) and phenol (10.0) derivatives. |
Why This Matters
The superior aqueous solubility of the ionized carboxylate form directly enables reproducible dosing in in vitro assays and facilitates conjugation chemistry in aqueous media (e.g., amide coupling, metal chelation), a feature not feasible with the poorly soluble neutral phenolic comparator.
- [1] PubChem. Compound Summary for CID 1424931 and estimated analog properties. View Source
- [2] Chemicalize. Instant Cheminformatics Solutions. Predicted pKa and logD for 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid and 7-hydroxy-3-(4-methoxyphenyl)coumarin. View Source
- [3] PubChem. Computed Properties for 7-Hydroxy-3-(4-methoxyphenyl)coumarin. View Source
